molecular formula C12H10N2O4 B1384212 2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid CAS No. 878649-59-3

2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid

Cat. No. B1384212
M. Wt: 246.22 g/mol
InChI Key: KKFDSUVIQPBLJU-UHFFFAOYSA-N
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Description

2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid is a chemical compound with the linear formula C12H10N2O4 . It has a molecular weight of 246.22 . The compound is a grey solid .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including 2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid, has been a subject of research . One method involves the reaction of readily available substituted 2-benzyl­idenemalononitriles and substituted benzamidines .


Molecular Structure Analysis

The InChI code for 2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid is 1S/C12H10N2O4/c15-10-9(12(17)18)13-8(14-11(10)16)6-7-4-2-1-3-5-7/h1-5,15H,6H2,(H,17,18)(H,13,14,16) .


Physical And Chemical Properties Analysis

2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid is a grey solid . It has a molecular weight of 246.22 .

Scientific Research Applications

Antitumor Activities

2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid and its derivatives have been explored for their potential antitumor activities. A study synthesized novel pyrimidine derivatives of this compound, finding significant antitumor activity against various cell lines, including murine leukemia and mammary carcinoma, as well as human T-lymphocyte cells (Raić-Malić et al., 2000).

Analgesic Properties

Research has been conducted on modifying the pyridine moiety of the molecule to enhance its analgesic properties. This includes the synthesis of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, showing potential as new analgesics (Ukrainets et al., 2015).

Synthesis Methods

Efficient synthesis methods for this compound and its derivatives have been developed, such as the synthesis of ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates (Zanatta et al., 2015).

Cyclization Reactions

Studies on cyclization reactions of 6-benzylthiopyrimidine-4,5-diamines and carboxylic acids have been performed, providing insights into the chemical behavior of these compounds (Jing, 2006).

Antimicrobial Activity

The antimicrobial activity of related pyrimidine derivatives has also been investigated. For example, a study on 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides demonstrated significant activity against various bacterial strains (Kolisnyk et al., 2015).

Dihydrofolate Reductase Inhibition

Inhibition of dihydrofolate reductases by derivatives of this compound, demonstrating potential as antifolates for clinical activity against opportunistic pathogens in AIDS patients, has been explored (Rosowsky et al., 2002).

Safety And Hazards

The safety information for 2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid can be found in its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-benzyl-5-hydroxy-6-oxo-1H-pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c15-10-9(12(17)18)13-8(14-11(10)16)6-7-4-2-1-3-5-7/h1-5,15H,6H2,(H,17,18)(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFDSUVIQPBLJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=C(C(=O)N2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10715936
Record name 2-Benzyl-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10715936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid

CAS RN

878649-59-3
Record name 2-Benzyl-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10715936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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